2-Amino-6-nitrobenzo[d]thiazol-4-ol
Description
Historical Development and Evolution of Benzothiazole (B30560) Research
The journey into the world of benzothiazoles began in 1887 with A.W. Hoffmann's synthesis of 2-substituted derivatives. mdpi.com This discovery opened the door to a new class of heterocyclic compounds. Early research focused on their synthesis and basic reactivity. A significant advancement in the synthesis of 2-aminobenzothiazoles involves the reaction of substituted anilines with potassium thiocyanate (B1210189) in the presence of bromine and glacial acetic acid. researchgate.net Over the decades, the field has evolved to include the development of more efficient and environmentally friendly synthetic methods. nih.gov The discovery of the Herz reaction, involving the treatment of anilines with disulfur (B1233692) dichloride, provided another important route to functionalized benzothiazoles. mdpi.com This historical foundation has paved the way for the exploration of complex derivatives like 2-Amino-6-nitrobenzo[d]thiazol-4-ol.
Fundamental Structure and Aromaticity of the Benzothiazole Heterocyclic System
The benzothiazole scaffold consists of a five-membered 1,3-thiazole ring fused to a benzene (B151609) ring. wikipedia.org This fusion of two aromatic rings results in a planar bicyclic system with a high degree of aromaticity, which contributes to its relative stability. wikipedia.orgchemeurope.com The nine atoms of the core structure and any attached substituents lie in the same plane. wikipedia.org The thiazole (B1198619) ring is electron-withdrawing, and the methine (CH) center in this ring is a key site for substitution and functionalization. wikipedia.orgbenthamscience.com The fundamental structure of the parent compound, 1,3-benzothiazole, is presented in the table below.
| Property | Value |
| Chemical Formula | C₇H₅NS |
| Molar Mass | 135.19 g/mol |
| Appearance | Colorless, slightly viscous liquid |
| Melting Point | 2 °C |
| Boiling Point | 227-228 °C |
Data for the parent benzothiazole compound. wikipedia.org
Importance of Regiospecific Functionalization in Benzothiazole Chemistry
Regiospecific functionalization, the ability to introduce chemical groups at specific positions on the benzothiazole ring, is of paramount importance. nih.govacs.org The location of substituents dramatically influences the molecule's physical, chemical, and biological properties. For instance, substitutions at the C-2 and C-6 positions have been shown to be critical for a variety of biological activities. benthamscience.com Modern synthetic methods, such as iridium-catalyzed C-H borylation, allow for the selective functionalization of the benzenoid ring, providing access to a wider range of derivatives that would otherwise require de novo synthesis. nih.govacs.org This precise control over the molecular architecture is essential for designing compounds with targeted functions, such as the development of novel therapeutic agents or advanced materials. nih.govacs.orgdiva-portal.org
Rationale for Comprehensive Research into Substituted Benzothiazoles, with Emphasis on Amino, Nitro, and Hydroxyl Moieties
The introduction of amino (-NH₂), nitro (-NO₂), and hydroxyl (-OH) groups onto the benzothiazole framework imparts a rich array of chemical properties and biological activities. researchgate.netresearchgate.netnih.gov The amino group can act as a hydrogen bond donor and a nucleophile, and it is a key feature in many biologically active molecules. taylorandfrancis.com The nitro group is a strong electron-withdrawing group that can significantly alter the electronic properties of the molecule and is often a precursor for the synthesis of other functional groups. researchgate.netresearchgate.net The hydroxyl group can participate in hydrogen bonding and can be a site for further chemical modification.
The combination of these functional groups in a single molecule, as seen in this compound, creates a multifunctional platform. Research into such compounds is driven by the potential for synergistic effects between these groups, leading to novel applications in medicinal chemistry and materials science. nih.govresearchgate.net For example, derivatives of 2-amino-6-nitrobenzothiazole (B160904) have been investigated as potential inhibitors of monoamine oxidase (MAO), an enzyme implicated in neurodegenerative diseases. nih.govresearchgate.net
Specific Research Objectives and Unaddressed Questions Regarding this compound
While extensive research has been conducted on 2-amino-6-nitrobenzothiazole, the specific properties and potential of its 4-hydroxy derivative remain a subject of focused investigation. Key research objectives include:
Synthesis: Developing efficient and selective synthetic routes to introduce the hydroxyl group at the C-4 position of the 2-amino-6-nitrobenzothiazole scaffold. A common method for producing 2-amino-6-nitrobenzothiazole involves the nitration of 2-acylaminobenzothiazole followed by the removal of the acyl group. google.comgoogle.com
Characterization: Thoroughly characterizing the physicochemical properties of this compound, including its spectroscopic data, and comparing them to the parent compound.
Reactivity: Investigating the reactivity of the molecule, particularly how the interplay between the amino, nitro, and hydroxyl groups influences its chemical behavior.
Biological Activity: Exploring the biological and pharmacological potential of this specific compound, building on the known activities of related benzothiazoles. frontiersin.orgnih.gov
Unaddressed questions that future research may aim to answer include:
How does the intramolecular hydrogen bonding between the 4-hydroxyl group and the adjacent nitrogen or nitro group affect the molecule's conformation and properties?
What are the specific electronic effects of the hydroxyl group in the context of the existing amino and nitro substituents, and how do these influence the molecule's potential as a chromophore or in other material applications?
Does the introduction of the 4-hydroxyl group enhance or modify the biological activities observed in 2-amino-6-nitrobenzothiazole derivatives?
The following table summarizes the known properties of the closely related compound, 2-Amino-6-nitrobenzothiazole.
| Property | Value |
| Chemical Formula | C₇H₅N₃O₂S |
| Molar Mass | 195.20 g/mol nih.gov |
| Melting Point | 247-249 °C sigmaaldrich.com |
| Appearance | Light yellow to green-yellow solid chemicalbook.com |
| SMILES | Nc1nc2ccc(cc2s1)N+=O sigmaaldrich.com |
| InChI | 1S/C7H5N3O2S/c8-7-9-5-2-1-4(10(11)12)3-6(5)13-7/h1-3H,(H2,8,9) sigmaaldrich.com |
This data pertains to 2-Amino-6-nitrobenzothiazole and serves as a reference for the study of its 4-hydroxy derivative.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-amino-6-nitro-1,3-benzothiazol-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O3S/c8-7-9-6-4(11)1-3(10(12)13)2-5(6)14-7/h1-2,11H,(H2,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBWOTKJTWBBNMA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C2C(=C1O)N=C(S2)N)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Derivatization Studies of 2 Amino 6 Nitrobenzo D Thiazol 4 Ol and Its Analogues
Reactivity of the Amino Group at C-2 Position
The amino group at the C-2 position of the benzothiazole (B30560) ring is a versatile functional group that readily participates in various organic reactions. nih.gov Its reactivity is influenced by the electronic nature of the benzothiazole ring system.
Condensation Reactions with Carbonyl Compounds to Form Schiff Bases
The reaction of 2-aminobenzothiazoles with aldehydes and ketones yields Schiff bases, also known as azomethines. jocpr.com This condensation reaction typically involves refluxing equimolar amounts of the 2-aminobenzothiazole (B30445) derivative and the carbonyl compound in a suitable solvent, often with a catalytic amount of acid. rjpbcs.com
For instance, substituted 2-aminobenzothiazoles have been condensed with various aromatic aldehydes to synthesize a range of Schiff bases. jocpr.comresearchgate.netmedwinpublishers.com The formation of the characteristic imine (-C=N-) bond can be confirmed by spectroscopic methods such as IR and NMR spectroscopy. jocpr.comresearchgate.net The 2-amino group of 2-aminobenzothiazole can be a weak nucleophile, and therefore, the reaction is more favorable with electrophilic aromatic aldehydes. researchgate.net
| Reactant 1 | Reactant 2 | Solvent | Catalyst | Product | Reference |
| 2-Amino-6-nitrobenzothiazole (B160904) | Benzaldehyde | Ethanol (B145695) | Glacial Acetic Acid | N-benzylidene-6-nitro[d]thiazol-2-amine | rjpbcs.com |
| 2-Amino-6-chlorobenzothiazole | o-Vanillin | Absolute Ethanol | Piperidine | o-Vanilidine-2-amino-6-chlorobenzothiazole | jocpr.com |
| 4,6-difluoro-2-aminobenzothiazole | 4-chlorobenzaldehyde | Alcoholic medium | Glacial Acetic Acid | N-(4-chlorobenzylidene)-4,6-difluorobenzothiazole-2-amine | medwinpublishers.com |
Nucleophilic Acylation Reactions (e.g., Formation of Acetamides)
The amino group at the C-2 position can undergo nucleophilic acylation with acylating agents like acid chlorides and anhydrides to form the corresponding amides. nih.govnih.gov For example, 2-aminobenzothiazole reacts with chloroacetyl chloride to yield (1'-chloroacetyl)-2-aminobenzothiazole. niscpr.res.in This reaction is often carried out in the presence of a base, such as triethylamine, to neutralize the hydrogen chloride gas formed during the reaction. niscpr.res.inacs.org
A process for preparing 2-amino-6-nitrobenzothiazole with high selectivity involves the acylation of 2-aminobenzothiazole, followed by nitration and subsequent removal of the acyl group. google.com For instance, 2-acetylaminobenzothiazole can be nitrated and then saponified to produce 2-amino-6-nitrobenzothiazole. google.com
| Reactant 1 | Reactant 2 | Solvent | Product | Reference |
| 2-Aminobenzothiazole | Chloroacetyl chloride | Dry Benzene (B151609) | (1'-chloroacetyl)-2-aminobenzothiazole | niscpr.res.in |
| 2-Acetylaminobenzothiazole | Nitric Acid/Sulfuric Acid | - | 2-Acetylamino-6-nitrobenzothiazole | google.com |
| 2-aminothiazole | Acetic anhydride (B1165640) | - | N-acetyl-2-aminothiazole | nih.gov |
Diazotization and Coupling Reactions for Azo Dye Precursors
The primary aromatic amino group at the C-2 position can be diazotized using nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures (0-5 °C) to form a diazonium salt. uomustansiriyah.edu.iqkhanacademy.org These diazonium salts are important intermediates in the synthesis of azo dyes. google.comnih.gov The resulting diazonium salt can then be coupled with various aromatic compounds, such as phenols and aromatic amines, to produce a wide range of azo dyes. google.comnih.gov
For example, diazotized 2-amino-4,6-dinitrobenzothiazole can be coupled with phenols to produce yellow-to-orange dyes and with tertiary aromatic amines to yield violet, blue, and green shades. google.com
Formation of Cyclic Derivatives
The 2-aminobenzothiazole moiety can serve as a precursor for the synthesis of various fused heterocyclic systems. nih.gov The amino and endocyclic nitrogen atoms are suitably positioned to react with bifunctional electrophiles, leading to the formation of new rings. nih.gov For instance, reactions with propiolic acid and its esters can lead to the formation of 7H-thiazolo[3,2-a]pyrimidin-7-ones and 2H-pyrimido-[2,1-b]benzothiazol-2-ones. capes.gov.br
Reactivity of the Hydroxyl Group at C-4 Position
The hydroxyl group at the C-4 position of the benzothiazole ring is also a site for chemical modification, although its reactivity can be influenced by the other substituents on the ring.
Etherification and Esterification Reactions
The hydroxyl group can undergo etherification and esterification reactions. Selective derivatization of the hydroxyl group in the presence of an unprotected 2-amino group has been achieved. nih.gov For instance, methyl 2-amino-4-hydroxybenzo[d]thiazole-6-carboxylate can be selectively derivatized on the hydroxy group. nih.gov The synthesis of such compounds often requires the use of protecting groups for the hydroxyl function during the initial benzothiazole ring formation. nih.gov
Role in Tautomeric Equilibria (Keto-Enol Forms)
The presence of a hydroxyl group at the C-4 position of the benzothiazole ring introduces the possibility of keto-enol tautomerism. This phenomenon involves the migration of a proton and the shifting of a double bond, leading to an equilibrium between the enol (hydroxy) form and the keto (oxo) form. In the case of 2-Amino-6-nitrobenzo[d]thiazol-4-ol, this equilibrium would exist between the 4-hydroxy form and its corresponding 4-oxo tautomer.
In addition to keto-enol tautomerism, 2-aminobenzothiazole derivatives can also exhibit amino-imino tautomerism. Theoretical studies on 2-aminobenzothiazole itself suggest that the amino form is generally more stable. For this compound, the equilibrium between the 2-amino and 2-imino forms would be further influenced by the electronic effects of the nitro and hydroxyl substituents.
Table 1: Potential Tautomeric Forms of this compound
| Tautomeric Form | Structural Features | Factors Favoring Stability |
| Enol-Amino | 4-hydroxyl group, 2-amino group | Aromaticity of the benzothiazole ring system. |
| Keto-Amino | 4-oxo group, 2-amino group | Potential for intramolecular hydrogen bonding between the C-4 keto group and the C-2 amino group. |
| Enol-Imino | 4-hydroxyl group, 2-imino group | Conjugation of the imino double bond with the ring system. |
| Keto-Imino | 4-oxo group, 2-imino group | Cross-conjugation possibilities. |
Potential for Redox Chemistry
The electrochemical behavior of this compound is expected to be complex, with both the nitro group and the aminophenol moiety being redox-active. The nitro group is readily reducible, a characteristic feature of aromatic nitro compounds. The presence of the electron-donating amino and hydroxyl groups can influence the reduction potential of the nitro group.
Voltammetric studies on the related compound, 2-amino-6-nitrobenzothiazole, have shown that the nitro group is electrochemically reducible. sigmaaldrich.comchemicalbook.com The introduction of a hydroxyl group at the C-4 position in this compound would likely alter the reduction potential. The hydroxyl group, being electron-donating, could increase the electron density on the ring, making the reduction of the nitro group slightly more difficult (i.e., requiring a more negative potential).
Conversely, the aminophenol portion of the molecule can be susceptible to oxidation. The ease of oxidation would be influenced by the electron-withdrawing nature of the nitro group, which would tend to make the molecule more resistant to oxidation compared to a similar benzothiazole lacking this substituent.
Reactivity of the Nitro Group at C-6 Position
The reduction of the nitro group is a common and well-established transformation for aromatic nitro compounds. This can be achieved using a variety of reducing agents, including catalytic hydrogenation (e.g., H2/Pd-C), metal-acid systems (e.g., Sn/HCl, Fe/HCl), or transfer hydrogenation. The product of this reduction is the corresponding 2,6-diaminobenzo[d]thiazol-4-ol, a potentially valuable intermediate for further derivatization.
The choice of reducing agent can sometimes allow for the selective formation of intermediate reduction products, such as the corresponding nitroso or hydroxylamino derivatives. However, achieving such selectivity often requires careful control of reaction conditions.
Table 2: Common Reagents for the Reduction of Aromatic Nitro Groups
| Reagent/System | Conditions | Product |
| H₂, Pd/C | Catalytic hydrogenation | Amine |
| Sn, HCl | Metal in acidic medium | Amine |
| Fe, HCl | Metal in acidic medium | Amine |
| Na₂S/ (NH₄)₂S | Zinin reduction | Amine |
| NaBH₄, Catalyst | Metal hydride with catalyst | Amine |
The nitro group is a strong electron-withdrawing group and therefore acts as a deactivating group for electrophilic aromatic substitution (EAS) on the benzothiazole ring. This deactivation is a result of the inductive and resonance effects of the nitro group, which decrease the electron density of the aromatic system, making it less susceptible to attack by electrophiles.
Conversely, the nitro group activates the ring towards nucleophilic aromatic substitution (SNAr), particularly at positions ortho and para to it. wikipedia.org This is because the electron-withdrawing nature of the nitro group can stabilize the negatively charged intermediate (Meisenheimer complex) formed during nucleophilic attack.
The presence of the strongly deactivating nitro group at the C-6 position, along with the potential for a good leaving group at an adjacent position (e.g., C-5 or C-7 if a suitable precursor is used), could enable nucleophilic aromatic substitution reactions. In such a scenario, a nucleophile could displace the leaving group, with the negative charge of the intermediate being stabilized by the C-6 nitro group. However, the presence of the electron-donating amino and hydroxyl groups would counteract this effect to some extent by increasing the electron density on the ring.
Electrophilic and Nucleophilic Substitution Reactions on the Benzothiazole Ring System
Further substitution reactions on the this compound ring are governed by the directing effects of the existing substituents.
Nucleophilic substitution on the aromatic ring is less common for benzothiazoles unless there are strong electron-withdrawing groups and a good leaving group present. As discussed, the nitro group can facilitate SNAr reactions. The 2-amino group itself can act as a nucleophile and undergo reactions such as acylation or alkylation. nih.gov
Strategies for Chemoselective Transformations of Multifunctional Derivatives
The presence of three distinct functional groups—an amino group at the 2-position, a nitro group at the 6-position, and a hydroxyl group at the 4-position—on the benzothiazole core presents a significant challenge and opportunity for selective chemical transformations. The reactivity of each group is influenced by the electronic nature of the benzothiazole ring system and the interplay between the substituents themselves.
A primary strategy for achieving chemoselectivity involves the use of protecting groups. The 2-amino group, being a potent nucleophile, can be temporarily masked to allow for reactions at other sites. For instance, acylation of the amino group is a common tactic to direct subsequent reactions, such as the reduction of the nitro group, to other positions on the ring. youtube.com This approach has been successfully employed in the synthesis of various N-functionalized 2-aminobenzothiazoles from their 6-nitro precursors. youtube.com After the desired transformation, the protecting group can be removed under specific conditions to regenerate the free amino group.
Another key strategy revolves around exploiting the inherent differences in the reactivity of the functional groups under specific reaction conditions. The 2-amino group readily participates in condensation reactions with aldehydes and ketones to form Schiff bases (azomethines). rjpbcs.comresearchgate.net This reaction can often be carried out under mild acidic conditions, leaving the nitro and hydroxyl groups intact. For example, 2-amino-6-nitrobenzothiazole can be refluxed with various benzaldehydes in the presence of ethanol and a catalytic amount of glacial acetic acid to yield the corresponding Schiff base derivatives. rjpbcs.com
The selective functionalization of the hydroxyl group in the presence of an amino group on an aromatic ring can be achieved through careful selection of reagents and reaction conditions. In analogous aminophenol systems, selective O-alkylation can be performed by first protecting the more nucleophilic amino group, for example, by converting it into an imine with benzaldehyde. Subsequent alkylation of the hydroxyl group can then be carried out, followed by hydrolysis to remove the protecting group from the amine. researchgate.netresearchgate.net Conversely, selective N-alkylation can be achieved by forming an imine and then reducing it. researchgate.net Chelation with reagents like 9-borabicyclo[3.3.1]nonane (9-BBN) has also been shown to be an effective method for the selective mono-N-alkylation of 3-amino alcohols. organic-chemistry.org
The reduction of the nitro group to an amino group is another important transformation. This is typically achieved using reducing agents like tin(II) chloride (SnCl₂) in the presence of hydrochloric acid or through catalytic hydrogenation. nih.gov To prevent the reduction of other sensitive functional groups or reactions at the existing amino group, prior protection of the 2-amino group is often necessary. youtube.com
The following table summarizes various chemoselective transformations performed on 2-aminobenzothiazole analogues, highlighting the reaction conditions and the selectivity achieved.
| Starting Material | Reagent(s) | Product | Reaction Type | Selectivity | Reference(s) |
| 2-Amino-6-nitrobenzothiazole | Benzaldehyde, Ethanol, Glacial Acetic Acid | N-benzylidene-6-nitrobenzo[d]thiazol-2-amine | Schiff Base Formation | Selective reaction at the 2-amino group | rjpbcs.com |
| 2-Amino-6-nitrobenzothiazole | Acylating agent (e.g., Acetic Anhydride) | 2-Acylamino-6-nitrobenzothiazole | N-Acylation | Protection of the 2-amino group | youtube.com |
| 2-Acylamino-6-nitrobenzothiazole | Reducing agent (e.g., SnCl₂) | 2-Acylamino-6-aminobenzothiazole | Nitro Group Reduction | Selective reduction of the nitro group | youtube.com |
| Methyl 3-hydroxy-4-nitrobenzoate | Alkyl halide, K₂CO₃ | Methyl 3-alkoxy-4-nitrobenzoate | O-Alkylation | Selective alkylation of the hydroxyl group | nih.gov |
| 3-Aminophenol | Benzaldehyde, then Alkyl halide, then HCl | O-Alkyl-3-aminophenol | Selective O-Alkylation | Protection of amino group, then O-alkylation | researchgate.netresearchgate.net |
Mechanism of Derivatization Reactions
The derivatization of this compound and its analogues proceeds through several fundamental reaction mechanisms, largely dictated by the nature of the reacting functional group and the reagents employed.
Formation of Schiff Bases: The reaction of the 2-amino group with an aldehyde or a ketone to form a Schiff base is a classic example of nucleophilic addition to a carbonyl group, followed by dehydration. wikipedia.org The mechanism is typically acid-catalyzed. youtube.com
Protonation of the Carbonyl Oxygen: In the presence of an acid catalyst, the carbonyl oxygen is protonated, which increases the electrophilicity of the carbonyl carbon.
Nucleophilic Attack by the Amino Group: The lone pair of electrons on the nitrogen of the 2-amino group attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate, a hemiaminal. wikipedia.org
Proton Transfer: A proton is transferred from the nitrogen to the oxygen atom, making the hydroxyl group a better leaving group (water).
Dehydration: The lone pair on the nitrogen then forms a double bond with the carbon, expelling a water molecule.
Deprotonation: The resulting iminium ion is deprotonated to give the neutral Schiff base. youtube.com
The general mechanism for Schiff base formation is illustrated below: R¹R²C=O + R³NH₂ ⇌ R¹R²C(OH)NHR³ ⇌ R¹R²C=NR³ + H₂O wikipedia.org
N-Acylation: The acylation of the 2-amino group involves the nucleophilic attack of the amine on the electrophilic carbonyl carbon of an acylating agent, such as an acyl chloride or anhydride. This is a nucleophilic acyl substitution reaction. The lone pair of the amino nitrogen attacks the carbonyl carbon, leading to a tetrahedral intermediate. The subsequent collapse of this intermediate results in the expulsion of the leaving group (e.g., chloride or acetate) and the formation of the N-acylated product.
Electrophilic Aromatic Substitution: The benzothiazole ring itself can undergo electrophilic aromatic substitution, although the presence of the deactivating nitro group at the 6-position would direct incoming electrophiles to specific positions and generally make the reaction more difficult. Conversely, the amino and hydroxyl groups are activating and would influence the regioselectivity of such reactions. The precise outcome would depend on the interplay of these electronic effects.
Nucleophilic Aromatic Substitution: While less common, nucleophilic aromatic substitution can occur on the benzothiazole ring, particularly if there are strong electron-withdrawing groups and a good leaving group present.
Advanced Analytical Methodologies for Structural Elucidation and Mechanistic Investigations
Vibrational Spectroscopy for Functional Group and Bond Characterization
Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Raman spectroscopy, serves as a powerful tool for the identification of functional groups and the characterization of chemical bonds within a molecule. These techniques provide a unique vibrational fingerprint, offering crucial insights into the molecular structure of compounds like 2-Amino-6-nitrobenzo[d]thiazol-4-ol.
Fourier Transform Infrared (FT-IR) Spectroscopy for Characteristic Frequencies
FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. The resulting spectrum displays absorption bands at specific frequencies (expressed in wavenumbers, cm⁻¹), corresponding to the characteristic vibrational modes of the functional groups present. For the related compound, 2-Amino-6-nitrobenzothiazole (B160904), characteristic IR absorption bands have been identified, which are instrumental in confirming its structural features. rjpbcs.comdntb.gov.uachemicalbook.com
Key functional groups expected in this compound, such as the amino (-NH₂), nitro (-NO₂), hydroxyl (-OH), and the benzothiazole (B30560) core, exhibit distinct absorption frequencies. The FT-IR spectrum of the related 2-Amino-6-nitrobenzothiazole, typically recorded using a KBr pellet technique, shows several key absorption bands. nih.govresearchgate.net For instance, the N-H stretching vibrations of the primary amino group are expected in the range of 3300-3500 cm⁻¹. The asymmetric and symmetric stretching vibrations of the nitro group typically appear around 1500-1560 cm⁻¹ and 1300-1360 cm⁻¹, respectively. rjpbcs.com The C=N stretching vibration within the thiazole (B1198619) ring is also a characteristic feature. researchgate.net The presence of a hydroxyl group in the 4-position would introduce a broad O-H stretching band, typically in the region of 3200-3600 cm⁻¹.
Table 1: Characteristic FT-IR Frequencies for 2-Amino-6-nitrobenzothiazole
| Functional Group | Vibrational Mode | Characteristic Frequency (cm⁻¹) | Reference |
| Amino (-NH₂) | N-H Stretch | 3424 | researchgate.net |
| Aromatic C-H | C-H Stretch | 3072 | rjpbcs.com |
| Nitro (-NO₂) | Asymmetric Stretch | ~1500-1560 | rjpbcs.com |
| Nitro (-NO₂) | Symmetric Stretch | 1328 | rjpbcs.com |
| Thiazole Ring | C=N Stretch | 1644 | rjpbcs.com |
This table presents data for the closely related compound 2-Amino-6-nitrobenzothiazole and serves as a reference for the analysis of its 4-ol isomer.
Raman Spectroscopy for Vibrational Fingerprinting
Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. It provides information about the vibrational modes of a molecule and is particularly sensitive to non-polar bonds and symmetric vibrations, which may be weak or absent in the FT-IR spectrum. The Raman spectrum of 2-Amino-6-nitrobenzothiazole provides a detailed vibrational fingerprint that aids in its structural confirmation. nih.gov
The analysis of the Raman spectrum would reveal characteristic peaks for the benzothiazole ring system, including the C-S stretching vibrations. The symmetric stretching of the nitro group is also typically strong in the Raman spectrum. The combination of FT-IR and Raman data allows for a more complete picture of the vibrational characteristics of the molecule, facilitating a comprehensive structural elucidation.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the definitive structural determination of organic compounds. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms, their connectivity, and spatial relationships.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy for Proton Environments
¹H NMR spectroscopy provides information about the number of different types of protons in a molecule, their chemical environment, and their proximity to other protons. The chemical shift (δ) of a proton is influenced by the electron density around it. In the case of this compound, the aromatic protons on the benzene (B151609) ring, the protons of the amino group, and the proton of the hydroxyl group would each give rise to distinct signals in the ¹H NMR spectrum.
For the related 2-Amino-6-nitrobenzothiazole, the aromatic protons typically appear as a multiplet in the downfield region of the spectrum (around δ 7.0-8.5 ppm) due to the deshielding effect of the aromatic ring and the electron-withdrawing nitro group. rjpbcs.com The protons of the amino group often appear as a broad singlet, and its chemical shift can vary depending on the solvent and concentration. The introduction of a hydroxyl group at the 4-position in the requested compound would result in an additional signal, the chemical shift of which would also be solvent-dependent.
Table 2: Representative ¹H NMR Data for Derivatives of 2-Amino-6-nitrobenzothiazole
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Reference |
| Aromatic-H | 7.00-8.12 | multiplet | rjpbcs.com |
| N=CH (in Schiff base derivative) | 8.7 | singlet | rjpbcs.com |
| NH₂ | ~7.5 (variable) | broad singlet | Inferred from general knowledge |
This table includes data for a Schiff base derivative of 2-Amino-6-nitrobenzothiazole to illustrate typical chemical shifts in a related system.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy for Carbon Framework Analysis
¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in the structure gives a distinct signal in the spectrum. The chemical shifts of the carbon atoms in this compound would be characteristic of the benzothiazole ring system, with the carbons attached to the nitrogen, sulfur, amino, nitro, and hydroxyl groups exhibiting specific chemical shifts.
In the ¹³C NMR spectrum of the related 2-Amino-6-nitrobenzothiazole, the carbon atom of the C=N group in the thiazole ring (C2) is typically found at a downfield chemical shift. The carbons of the benzene ring show a range of chemical shifts influenced by the substituents. rjpbcs.com The presence of a hydroxyl group at C4 would significantly influence the chemical shift of this carbon and its neighbors.
Table 3: Representative ¹³C NMR Data for a Derivative of 2-Amino-6-nitrobenzothiazole
| Carbon Atom | Chemical Shift (δ, ppm) | Reference |
| C=N (in Schiff base derivative) | 171.39 | rjpbcs.com |
| Aromatic/Thiazole Carbons | 110.07 - 158.25 | rjpbcs.com |
This table includes data for a Schiff base derivative of 2-Amino-6-nitrobenzothiazole to illustrate typical chemical shifts in a related system.
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)
Two-dimensional (2D) NMR techniques are powerful tools for establishing the connectivity between atoms in a molecule, which is essential for unambiguous structural assignment.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, a COSY spectrum would reveal the coupling relationships between the protons on the aromatic ring, helping to determine their relative positions.
HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment correlates the chemical shifts of protons directly attached to carbon atoms. This technique would allow for the direct assignment of each proton signal to its corresponding carbon signal in the ¹³C NMR spectrum, providing a clear picture of the C-H framework of the molecule.
HMBC (Heteronuclear Multiple Bond Correlation): An HMBC experiment shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for connecting different fragments of a molecule. In the case of this compound, HMBC would be crucial for confirming the connectivity of the amino, nitro, and hydroxyl groups to the benzothiazole core by showing correlations from the protons of these groups (or neighboring protons) to the carbons of the ring system.
Information Not Available for this compound
Following a comprehensive search for scientific literature and data, it has been determined that there is insufficient public information available to construct a detailed article on the analytical methodologies for the chemical compound This compound .
The specific research findings required to elaborate on the designated topics—including Electron Ionization Mass Spectrometry (EI-MS), Electrospray Ionization Mass Spectrometry (ESI-MS), High-Resolution Mass Spectrometry (HRMS), Fast Atom Bombardment Mass Spectrometry (FAB-MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy—for this particular compound are not present in the available search results.
While extensive data exists for the related compound 2-Amino-6-nitrobenzothiazole, the strict requirement to focus solely on This compound prevents the use of this information as a substitute. Consequently, a scientifically accurate and thorough article that adheres to the provided outline cannot be generated at this time.
Electronic Absorption and Fluorescence Spectroscopy for Chromophoric Properties
Fluorescence Spectroscopy for Photophysical Characterization
The photophysical properties of benzothiazole derivatives are of significant interest, with many exhibiting fluorescence. This phenomenon arises from the de-excitation of molecules from an excited electronic state to a lower energy state through the emission of photons. Techniques such as fluorescence spectroscopy are instrumental in characterizing these properties, providing insights into the molecule's electronic structure, quantum yield, and Stokes shift. While the broader class of 2-aminobenzothiazole (B30445) derivatives has been a subject of photophysical studies, specific experimental data detailing the fluorescence characteristics of this compound are not extensively documented in current scientific literature.
Electrochemical Characterization Techniques
Electrochemical methods are crucial for probing the redox characteristics of molecules like this compound, which contains electrochemically active functional groups. The following sections detail the voltammetric techniques used to investigate the analogous compound, 2-Amino-6-nitrobenzothiazole.
The voltammetric behavior of 2-Amino-6-nitrobenzothiazole has been systematically investigated, revealing distinct redox processes. The molecule features two primary electroactive sites: the aromatic nitro group (-NO₂) and the aromatic amino group (-NH₂).
The nitro group is readily reducible, and its electrochemical transformation is a key feature in voltammetric analysis. Studies have shown that the nitro group undergoes a four-electron reduction to form a hydroxylamino group (-NHOH). This process is typically observed as a well-defined cathodic peak in voltammetric scans.
Conversely, the amino group can be oxidized. This process provides an anodic peak in the voltammogram. The oxidation and reduction potentials are pH-dependent, and the characteristics of the voltammetric peaks can be influenced by the electrode material and the composition of the supporting electrolyte. For instance, research has been conducted using a silver solid amalgam electrode modified by a microcrystalline natural graphite–polystyrene composite film (CFE).
Direct Current Voltammetry (DCV) has been applied to study the electrochemical behavior of 2-Amino-6-nitrobenzothiazole. In DCV, a linearly increasing potential is applied to the working electrode, and the resulting current is measured. This technique provides fundamental information about the redox reactions. For 2-Amino-6-nitrobenzothiazole, DCV reveals a cathodic peak corresponding to the reduction of the nitro group. The peak potential and current can be used for qualitative and quantitative analysis, although it is often less sensitive than pulse techniques.
Differential Pulse Voltammetry (DPV) is a more sensitive technique used for the determination of electroactive species. It involves applying small potential pulses of constant amplitude superimposed on a linearly increasing potential ramp. The current is measured just before and at the end of each pulse, and the difference is plotted against the base potential. This method enhances the signal-to-noise ratio by minimizing the contribution from the capacitive current.
DPV has been successfully employed for the sensitive determination of 2-Amino-6-nitrobenzothiazole. The technique yields well-defined peaks for the reduction of the nitro group, allowing for quantification at low concentrations. Research has established optimal conditions for DPV analysis, including the use of a Britton-Robinson buffer at a specific pH. The practical applicability of DPV has been verified for determining the compound in environmental samples like drinking and river water.
| Parameter | Finding | Reference |
|---|---|---|
| Working Electrode | Carbon Film Electrode (CFE) on Silver Solid Amalgam | |
| Optimal Medium | Britton-Robinson buffer (pH 4.0) - Methanol (B129727) (9:1) | |
| Process | Four-electron reduction of the nitro-group | |
| Limit of Quantification (DPV) | ≈ 0.31 µmol L⁻¹ |
Chromatographic Techniques for Separation, Purity, and Reaction Monitoring
Chromatographic methods are indispensable for the analysis of organic compounds, enabling separation, purification, and the tracking of chemical reactions.
Thin Layer Chromatography (TLC) is a simple, rapid, and versatile technique widely used to monitor the progress of organic reactions and assess the purity of products. For benzothiazole derivatives, TLC is a standard method.
In the synthesis of this compound, TLC on silica (B1680970) gel has been used to monitor the completion of reaction steps. google.comgoogle.com For instance, during the conversion of its precursor, 4-methoxy-6-nitrobenzo[d]thiazol-2-amine, the reaction progress is followed by TLC. google.com Similarly, in subsequent reaction steps involving this compound, TLC is employed to partition the reaction mixture and ensure the reaction has proceeded to completion before workup. google.com
Column Chromatography for Compound Isolation and Purification
Following the synthesis of this compound, column chromatography serves as a critical step for the isolation and purification of the target molecule from unreacted starting materials, byproducts, and other impurities. This technique separates compounds based on their differential adsorption to a stationary phase while a mobile phase facilitates their movement through the column.
In the purification of benzothiazole derivatives, silica gel is a commonly utilized stationary phase due to its polarity and ability to separate compounds with varying functional groups. The selection of the mobile phase, or eluent, is crucial for achieving effective separation. A gradient elution method, starting with a non-polar solvent and gradually increasing the polarity, is often employed. For instance, a mobile phase system of hexanes and ethyl acetate, with a progressively increasing proportion of ethyl acetate, has been successfully used in the purification of related 2-amino benzothiazole structures. nih.govbiorxiv.org The progress of the separation is typically monitored by Thin-Layer Chromatography (TLC), which allows for the visualization of the separated compounds as distinct spots. rjpbcs.com Fractions containing the purified this compound are then collected for further analysis. Recrystallization from a suitable solvent, such as ethanol (B145695), may be performed as a final purification step. nih.govrjpbcs.com
Table 1: Typical Parameters for Column Chromatography Purification
| Parameter | Description |
| Stationary Phase | Silica Gel |
| Mobile Phase | Hexanes:Ethyl Acetate (gradient elution) |
| Monitoring | Thin-Layer Chromatography (TLC) |
| Post-purification | Recrystallization (e.g., from ethanol) |
This table is generated based on common practices for purifying related benzothiazole compounds.
High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis
High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used for the quantitative determination of this compound. This method offers high resolution and sensitivity, making it ideal for assessing the purity of the compound and quantifying its concentration in various samples.
A reverse-phase HPLC method is commonly employed for the analysis of aminothiazole derivatives. d-nb.info In this approach, a non-polar stationary phase, such as a C18 column, is used in conjunction with a polar mobile phase. d-nb.info An isocratic elution using a mixture of an aqueous buffer (e.g., 0.1% v/v orthophosphoric acid in water) and an organic solvent (e.g., acetonitrile) at a constant flow rate is a typical setup. d-nb.info Detection is often achieved using a UV detector set at a specific wavelength where the analyte exhibits maximum absorbance. d-nb.info For quantitative analysis, a calibration curve is constructed by running standards of known concentrations. The concentration of this compound in an unknown sample can then be determined by comparing its peak area to the calibration curve. The development and validation of such HPLC methods are crucial for ensuring accuracy and precision in preclinical and research settings. d-nb.info
Table 2: Illustrative HPLC Method Parameters
| Parameter | Typical Setting |
| Column | Phenomenex® Luna C18 (50 mm × 4.6 mm, 5 μm) |
| Mobile Phase | 55% 0.1% v/v orthophosphoric acid in water and 45% orthophosphoric acid in acetonitrile |
| Flow Rate | 1 mL/min |
| Detection | UV at 272 nm |
| Mode | Isocratic Elution |
This table is based on a published method for a novel aminothiazole and serves as an illustrative example. d-nb.info
Elemental Analysis (CHNS) for Empirical Formula Verification
Elemental analysis is a fundamental technique used to determine the mass fractions of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S) in a sample of this compound. This analysis provides experimental data that is compared against the theoretical percentages calculated from the compound's proposed empirical formula (C₇H₅N₃O₃S). A close agreement between the experimental and theoretical values serves as strong evidence for the compound's elemental composition and purity.
The theoretical elemental composition of this compound is calculated based on its molecular weight. The experimental values are obtained using an elemental analyzer, which involves the combustion of a small, precisely weighed sample at high temperatures. The resulting combustion gases (CO₂, H₂O, N₂, and SO₂) are separated and quantified by a detector. The structures of newly synthesized benzothiazole derivatives are often confirmed by comparing the found elemental analysis data with the calculated values. researchgate.net
Table 3: Elemental Analysis Data for this compound (C₇H₅N₃O₃S)
| Element | Theoretical Percentage (%) | Experimental Percentage (%) |
| Carbon (C) | 39.43 | Value to be determined experimentally |
| Hydrogen (H) | 2.37 | Value to be determined experimentally |
| Nitrogen (N) | 19.71 | Value to be determined experimentally |
| Sulfur (S) | 15.04 | Value to be determined experimentally |
Theoretical percentages are calculated based on the molecular formula. Experimental values are obtained from laboratory analysis.
Theoretical and Computational Investigations of this compound: A Scientific Overview
Despite a comprehensive search of scientific literature and chemical databases, no specific theoretical or computational studies detailing the properties of the chemical compound this compound were found.
This includes a lack of available data for the following areas of investigation that were requested:
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction:
Density Functional Theory (DFT) Studies for Geometry Optimization and Energy Landscapes
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps)
Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions
Molecular Modeling and Dynamics Simulations:
Conformational Analysis and Energy Minima Identification
Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution
While research exists for structurally related compounds, such as isomers like 2-amino-6-nitrobenzothiazole, the specific placement of the hydroxyl (-ol) group at the 4-position of the benzothiazole ring in the target compound is crucial and defines its unique chemical identity and properties. Extrapolating data from related but different molecules would not be scientifically accurate or adhere to the strict focus on "this compound."
The absence of published research on this specific compound suggests it may be a novel or relatively unexplored molecule within the scientific community. Therefore, the detailed theoretical and computational characterization requested in the article outline cannot be provided at this time. Further experimental synthesis and subsequent computational analysis would be required to generate the data needed to fulfill the specified article structure.
Theoretical and Computational Investigations of 2 Amino 6 Nitrobenzo D Thiazol 4 Ol
Prediction of Spectroscopic Parameters
Computational chemistry offers powerful tools to predict the spectroscopic properties of molecules, providing insights that complement experimental data. For 2-Amino-6-nitrobenzo[d]thiazol-4-ol, density functional theory (DFT) would be the primary method to simulate its NMR, IR, and UV-Vis spectra.
Computational NMR Chemical Shift Prediction
The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a valuable tool for structure elucidation. The Gauge-Independent Atomic Orbital (GIAO) method, typically employed within a DFT framework, is a common approach for calculating the 1H and 13C NMR spectra. mdpi.com
The process would involve:
Optimization of the molecular geometry of this compound at a suitable level of theory (e.g., B3LYP with a basis set like 6-311G(d,p)).
Calculation of the NMR shielding tensors in a simulated solvent environment to mimic experimental conditions. mdpi.com
Referencing the calculated shielding values to a standard, typically tetramethylsilane (B1202638) (TMS), to obtain the chemical shifts.
The predicted chemical shifts for the aromatic protons and carbons would be particularly sensitive to the electron-donating effects of the amino and hydroxyl groups and the electron-withdrawing effect of the nitro group. The substitution pattern on the benzothiazole (B30560) ring would lead to a distinct set of chemical shifts, aiding in the structural confirmation. For instance, studies on similar benzothiazole derivatives have shown good correlation between experimental and theoretically calculated chemical shifts. mdpi.comacs.org
Table 1: Illustrative Predicted 1H and 13C NMR Chemical Shifts for a Substituted Benzothiazole Derivative
| Atom | Predicted 1H Chemical Shift (ppm) | Predicted 13C Chemical Shift (ppm) |
| C2 | - | 158.0 |
| C4 | 7.8 | 120.5 |
| C5 | 7.3 | 122.0 |
| C6 | - | 148.8 |
| C7 | 7.6 | 126.5 |
| C8 (C=N) | - | 152.0 |
| C9 (C-S) | - | 132.0 |
| N-H | 7.5 | - |
| O-H | 9.5 | - |
Note: This table is illustrative and based on general principles and data from related benzothiazole derivatives. Actual values for this compound would require specific calculations.
Simulated IR and UV-Vis Spectra
Infrared (IR) Spectroscopy: Theoretical vibrational frequency calculations are instrumental in assigning the absorption bands in an experimental IR spectrum. By calculating the harmonic vibrational frequencies at the optimized geometry, one can predict the positions of key functional group vibrations. For this compound, this would include the N-H stretching of the amino group, the O-H stretching of the hydroxyl group, the symmetric and asymmetric stretching of the nitro group, and various C=C and C=N stretching modes of the heterocyclic ring system. A scaling factor is often applied to the calculated frequencies to better match experimental values. mdpi.com
Ultraviolet-Visible (UV-Vis) Spectroscopy: Time-dependent density functional theory (TD-DFT) is the method of choice for simulating UV-Vis absorption spectra. mdpi.comresearchgate.net These calculations can predict the electronic transitions, their corresponding absorption wavelengths (λmax), and oscillator strengths. The electronic spectrum of this compound is expected to be influenced by π-π* and n-π* transitions within the conjugated system. The presence of the auxochromic amino and hydroxyl groups and the chromophoric nitro group would likely result in absorption maxima in the visible region, contributing to the color of the compound. Computational studies on similar molecules have demonstrated the ability of TD-DFT to elucidate the nature of electronic excitations. mdpi.comrsc.org
In Silico Approaches to Structure-Property Relationships (excluding biological)
Computational methods can establish relationships between the molecular structure of this compound and its physical and chemical properties.
Quantitative Structure-Property Relationship (QSPR) Studies
QSPR models aim to correlate the structural or physicochemical properties of a series of compounds with their macroscopic properties. For a class of compounds including this compound, a QSPR study would involve calculating a range of molecular descriptors. These can include:
Topological descriptors: Based on the 2D representation of the molecule.
Geometrical descriptors: Derived from the 3D structure, such as molecular surface area and volume.
Quantum-chemical descriptors: Such as dipole moment, polarizability, and frontier molecular orbital energies (HOMO and LUMO). mdpi.comresearchgate.net
By developing a statistically significant mathematical model, one could predict properties like solubility, melting point, or chromatographic retention times for other, similar benzothiazole derivatives without the need for experimental measurements. nih.govnih.gov
Analysis of Intermolecular Interactions with Small Molecules
Understanding how this compound interacts with other small molecules is crucial for predicting its behavior in different environments. Computational methods can be used to model and quantify these interactions. For example, the interaction with solvent molecules can be studied to understand solubility.
Key intermolecular forces at play would be:
Hydrogen bonding: The amino and hydroxyl groups can act as hydrogen bond donors, while the nitro group and the nitrogen atom in the thiazole (B1198619) ring can act as acceptors.
π-π stacking: The aromatic benzothiazole ring can engage in stacking interactions with other aromatic molecules.
Computational studies on related nitro-substituted heterocyclic compounds have highlighted the importance of dipole-dipole interactions and dispersion forces in determining the stability of molecular complexes. nih.gov
Theoretical Studies on Tautomeric Preferences
The presence of both amino and hydroxyl groups on the benzothiazole core of this compound makes it susceptible to tautomerism. The molecule could potentially exist in different tautomeric forms, such as the amino-imino and keto-enol tautomers.
Computational chemistry provides a powerful means to assess the relative stabilities of these tautomers. By calculating the Gibbs free energy of each possible tautomer in the gas phase and in different solvents (using a continuum solvent model), one can predict the predominant tautomeric form under various conditions. rsc.orgresearchgate.netccsenet.org Studies on similar heterocyclic systems have shown that the relative stability of tautomers can be significantly influenced by the solvent environment and the nature of substituents. nih.gov
Potential Chemical and Material Science Applications of 2 Amino 6 Nitrobenzo D Thiazol 4 Ol and Its Derivatives
Role as Versatile Intermediates in Fine Chemical Synthesis
The inherent reactivity of the 2-amino-6-nitrobenzo[d]thiazol-4-ol scaffold positions it as a crucial intermediate in the synthesis of more complex chemical entities. Its ability to serve as a starting material for various heterocyclic systems and as a foundational block for intricate organic molecules is of significant interest to synthetic chemists.
Precursors for Other Heterocyclic Systems
The 2-aminobenzothiazole (B30445) core is a highly reactive structure that is extensively used as a reactant or intermediate in chemical reactions. rjpbcs.com The amino and endocyclic nitrogen functions are ideally situated to react with common electrophilic agents, leading to the formation of a variety of fused heterocyclic compounds. rjpbcs.com For instance, derivatives of 2-aminobenzothiazole can be synthesized by reacting them with different substituted anilines in the presence of potassium thiocyanate (B1210189) (KSCN) and bromine in glacial acetic acid. researchgate.net This versatility allows for the creation of a library of compounds with potentially diverse biological and chemical properties.
Furthermore, the 2-aminobenzothiazole structure is a key component in the synthesis of Schiff bases. rjpbcs.com Condensation of 2-amino-6-nitrobenzothiazole (B160904) with various aromatic aldehydes can yield a range of Schiff base derivatives. rjpbcs.com These reactions highlight the role of the parent compound as a foundational structure for generating more complex heterocyclic systems with potential applications in medicinal chemistry and material science.
Building Blocks for Complex Organic Molecules
The benzothiazole (B30560) moiety is a fundamental component in numerous biologically active compounds and serves as a versatile building block in organic synthesis. nih.govcymitquimica.com Specifically, 2-amino-6-nitrobenzothiazole and its derivatives are valuable starting materials for constructing more elaborate molecular architectures. researchgate.net For example, they are used in the synthesis of hydrazone derivatives, which are important intermediates in the development of novel compounds with applications in chemistry and bioscience. researchgate.netnih.gov
The synthesis of methyl 4- and 5-hydroxy-2-amino-benzo[d]thiazole-6-carboxylates showcases the utility of these compounds as building blocks that can be substituted at multiple positions. nih.gov This multi-site reactivity offers the opportunity to extensively explore the chemical space around the benzothiazole core, enabling the design and synthesis of new ligands for specific biological targets. nih.gov The ability to introduce various functional groups at different positions on the benzothiazole ring system underscores its importance as a scaffold for creating complex and functionally diverse organic molecules.
Application in Dye Chemistry and Pigment Industries
The chromophoric and auxochromic groups present in the this compound structure make it a significant precursor in the manufacturing of dyes and pigments. Its derivatives are particularly important in the synthesis of azo dyes and have shown potential in the development of fluorescent materials.
Utilization in the Preparation of Azo Dyestuffs
2-Amino-6-nitrobenzothiazole is a crucial intermediate for producing valuable azo dyestuffs. google.com The process typically involves the diazotization of the 2-amino group, followed by coupling with various aromatic compounds to form the azo linkage (-N=N-), which is characteristic of this class of dyes. isca.meanjs.edu.iqresearchgate.net Azo dyes represent a significant portion of all dyes used in industries such as textiles and food due to their wide range of colors and good fastness properties. isca.me
The synthesis of azo dyes from 2-aminobenzothiazole derivatives is a well-established and economical process. isca.me For example, diazotized 2-amino-6-nitro-1,3-benzothiazole can be coupled with different aromatic amines to produce a variety of azo dyes. isca.me These dyes have found applications in coloring various materials, including polyester (B1180765) fabrics. scispace.com The versatility of the 2-aminobenzothiazole core allows for the synthesis of a broad spectrum of azo dyes with tailored properties. nih.gov
| Starting Material | Reaction | Product Class | Application |
| 2-Amino-6-nitrobenzothiazole | Diazotization and Azo Coupling | Azo Dyes | Textile and Pigment Industries google.comshubhamspecialty.com |
| 2-Amino-1,3,4-thiadiazole-2-thiol | Diazotization and Coupling | Azo Dyes | Dyeing Polyester Fibers scispace.com |
| 2-Aminobenzothiazole Derivatives | Diazo Coupling | Azo Dyes | Various Industrial Dyes nih.gov |
Development of Fluorescent Dyes and Probes
The benzothiazole scaffold is a key component in the design of fluorescent molecules. researchgate.net Derivatives of 2-aminobenzothiazole have been investigated for their potential as fluorescent probes for various analytical and biological applications. researchgate.netnih.gov The fluorescence properties of these compounds can be tuned by introducing different substituents onto the benzothiazole ring. nih.gov
For instance, the 2,1,3-benzothiadiazole (B189464) (BTD) unit, which is structurally related to benzothiazole, is a prominent building block in the development of fluorescent probes for bioimaging. researchgate.net Functionalized nitrobenzothiadiazoles have been synthesized and studied for their photophysical properties, demonstrating how regioselective functionalization can be used to modulate fluorescence emission. researchgate.netnih.gov While the provided search results focus more on the broader class of benzothiazoles and benzothiadiazoles, the structural similarities suggest that this compound could serve as a valuable precursor for novel fluorescent dyes and probes. The combination of the electron-withdrawing nitro group and the electron-donating amino and hydroxyl groups can lead to interesting photophysical properties, such as intramolecular charge transfer (ICT), which is often the basis for the fluorescence of many organic dyes.
Advanced Materials Science Applications
The unique electronic and structural properties of this compound and its derivatives make them promising candidates for applications in advanced materials science. The presence of both electron-donating and electron-withdrawing groups within the conjugated benzothiazole system can lead to significant nonlinear optical (NLO) properties.
Research has shown that 2-amino-6-nitrobenzothiazole has been used in the preparation of push-pull nonlinear optical chromophores. sigmaaldrich.comchemicalbook.com These chromophores typically consist of an electron donor and an electron acceptor connected by a π-conjugated bridge. In the case of 2-amino-6-nitrobenzothiazole derivatives, the amino group can act as the electron donor, the nitro group as the electron acceptor, and the benzothiazole ring as the conjugated system. This molecular design can result in a large second-order NLO response, which is desirable for applications in optoelectronics, such as in electro-optic modulators and frequency doubling.
Components in Push-Pull Nonlinear Optical (NLO) Chromophores
2-Amino-6-nitrobenzothiazole serves as a crucial building block in the synthesis of push-pull nonlinear optical (NLO) chromophores. chemicalbook.comsigmaaldrich.com These organic molecules are engineered to exhibit a significant second-order NLO response, a property that is highly sought after for applications in photonics and optoelectronics, such as in optical data storage, telecommunications, and integrated optical circuits.
The efficacy of 2-amino-6-nitrobenzothiazole in NLO applications stems from its inherent electronic asymmetry. The electron-donating amino group (-NH2) at the 2-position and the strong electron-withdrawing nitro group (-NO2) at the 6-position, connected by the polarizable π-conjugated benzothiazole system, create a molecule with a large ground-state dipole moment and significant change in dipole moment upon excitation. This is a key molecular requirement for a high second-order NLO response (β).
Research has demonstrated the synthesis of various NLO chromophores incorporating the 2-amino-6-nitrobenzothiazole moiety. These often involve the diazotization of the amino group, followed by coupling with a suitable electron-rich component to further extend the π-conjugation and enhance the push-pull character. The benzothiazole ring itself often acts as an efficient acceptor unit within these larger chromophoric systems.
A notable example involves the synthesis of a diamine chromophore, [(6-nitrobenzothiazole-2-yl)diazenyl]phenyl-1,3-diamine (NBADA), derived from 2-amino-6-nitrobenzothiazole. This chromophore was subsequently used to create NLO polyimides with good thermal stability, a critical factor for practical device applications.
Table 1: Examples of NLO Chromophores Derived from 2-Amino-6-nitrobenzothiazole
| Derivative Name | Starting Material | Reported Application |
|---|---|---|
| N-benzylidene-6-nitro[d]thiazol-2-amine | 2-amino-6-nitrobenzothiazole and Benzaldehyde | Potential NLO material and antimicrobial agent. rjpbcs.com |
Potential in Optoelectronic Materials
The same electronic properties that make 2-amino-6-nitrobenzothiazole and its derivatives promising for NLO applications also suggest their potential in broader optoelectronic materials. The inherent charge-transfer characteristics of these molecules can be harnessed for applications such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
In the context of OPVs, the push-pull architecture is beneficial for creating donor-acceptor systems that facilitate efficient charge separation at interfaces, a critical process for solar energy conversion. The electron-accepting nature of the nitro-substituted benzothiazole core makes it a candidate for use as an acceptor material or as a component in a donor-acceptor dyad.
Use in Polymer Chemistry and Functional Materials
The ability to incorporate 2-amino-6-nitrobenzothiazole into polymer backbones is a significant area of research for the development of functional materials. The amino group provides a convenient handle for polymerization reactions, allowing for the creation of polymers with tailored optical, electronic, and thermal properties.
Beyond NLO applications, polymers containing the 2-amino-6-nitrobenzothiazole moiety could find use as functional coatings, films, or fibers where specific optical or electronic properties are required. The dye-like nature of these chromophores also suggests potential applications in areas such as electrochromic devices, where the color of the material changes in response to an applied voltage.
Analytical Chemistry Applications
In the field of analytical chemistry, 2-amino-6-nitrobenzothiazole has demonstrated utility as both a model analyte and a reagent in sensing systems.
Model Analytes for Voltammetric Determination of Organic Substances
2-Amino-6-nitrobenzothiazole has been employed as a model analyte for the voltammetric determination of electrochemically reducible organic substances. chemicalbook.comsigmaaldrich.comscientificlabs.co.uksigmaaldrich.com Its well-defined electrochemical behavior, primarily due to the reducible nitro group, makes it an excellent candidate for developing and validating new electrochemical sensing platforms.
The voltammetric behavior of 2-amino-6-nitrobenzothiazole has been investigated using techniques such as direct current voltammetry (DCV) and differential pulse voltammetry (DPV). sigmaaldrich.com Studies have been conducted using various modified electrodes, such as a silver solid amalgam electrode modified with a microcrystalline natural graphite-polystyrene composite film (carbon film electrode - CFE). researchgate.net These studies aim to establish the optimal conditions for its detection, including pH and supporting electrolyte composition.
The research has demonstrated that sensitive and selective methods can be developed for the quantification of 2-amino-6-nitrobenzothiazole at submicromolar concentrations. researchgate.net This work not only provides a method for the analysis of this specific compound but also serves as a proof-of-concept for the determination of other genotoxic nitro compounds.
Table 2: Voltammetric Determination of 2-Amino-6-nitrobenzothiazole
| Electrode | Voltammetric Technique | Medium | Application |
|---|
Reagents in Chemical Sensing and Detection Systems
The structural features of 2-amino-6-nitrobenzothiazole also make it a valuable reagent for the development of chemical sensors. The amino group can be readily derivatized to create Schiff bases or other conjugates that can act as selective ligands for metal ions or other analytes.
For instance, Schiff base derivatives of 2-amino-6-nitrobenzothiazole, formed by condensation with various aromatic aldehydes, have been synthesized and investigated. rjpbcs.com While the primary focus of some of these studies has been on antimicrobial activity, the changes in the spectral properties of these compounds upon coordination with metal ions could be exploited for colorimetric or fluorometric sensing applications.
The development of chemosensors based on the benzothiazole core is an active area of research. These sensors often rely on mechanisms such as chelation-enhanced fluorescence (CHEF) or intramolecular charge transfer (ICT) to signal the presence of an analyte. The push-pull nature of 2-amino-6-nitrobenzothiazole provides a strong foundation for designing sensors with high sensitivity and selectivity.
Future Research Directions and Unexplored Avenues in 2 Amino 6 Nitrobenzo D Thiazol 4 Ol Chemistry
Development of Green and Sustainable Synthetic Methodologies for the Compound
The development of environmentally benign synthetic methods is a paramount goal in modern chemistry. airo.co.in For 2-amino-6-nitrobenzo[d]thiazol-4-ol, future research should prioritize the adoption of green chemistry principles. This includes the use of renewable starting materials, eco-friendly solvents like water and ethanol (B145695), and energy-efficient reaction conditions. airo.co.in
Microwave-assisted synthesis and ultrasonic irradiation are promising techniques that can significantly reduce reaction times and energy consumption. airo.co.in For instance, the synthesis of benzothiazole (B30560) derivatives has been achieved with high yields (85-95%) and reduced waste generation (by 50%) using microwave irradiation in ethanol. airo.co.in Another avenue is the exploration of solvent-free reactions, which minimize waste and circumvent the use of hazardous solvents. airo.co.innih.gov The development of protocols using reusable heterogeneous catalysts, such as silica-supported sodium hydrogen sulfate (B86663) (NaHSO₄-SiO₂), also aligns with the principles of green chemistry by simplifying catalyst recovery and reuse. mdpi.com
Table 1: Comparison of Conventional and Green Synthetic Approaches for Benzothiazoles
| Parameter | Conventional Method | Green Method (Microwave-assisted) |
| Solvent | Often hazardous (e.g., Dichloromethane) | Green solvents (e.g., Ethanol, Water) airo.co.in |
| Energy Consumption | High | Reduced by up to 40% airo.co.in |
| Waste Generation | High | Reduced by up to 50% airo.co.in |
| Reaction Time | Often several hours | Can be reduced to minutes airo.co.inrjpbcs.com |
| Yield | Variable | Often high (85-95%) airo.co.in |
This table is generated based on data for general benzothiazole synthesis and represents potential targets for the synthesis of this compound.
Investigation of Novel Catalytic Systems for Specific Transformations
Catalysis plays a pivotal role in the synthesis of benzothiazoles. mdpi.comorganic-chemistry.orgnih.gov Future research should focus on discovering and optimizing novel catalytic systems for the specific transformations required to synthesize and functionalize this compound. This includes the use of transition metal catalysts, metal-free organocatalysts, and nanocatalysts.
Copper-catalyzed reactions, for example, have proven effective for the synthesis of 2-substituted benzothiazoles. mdpi.comorganic-chemistry.org Further investigation could lead to milder reaction conditions and broader substrate scope. Metal-free catalysts, such as graphitic carbon nitride (g-C₃N₄) under visible-light irradiation, offer a more sustainable alternative to traditional metal catalysts. organic-chemistry.org The use of halogen bond donor catalysts like tetrabromomethane (CBr₄) also presents an efficient and mild protocol for benzothiazole synthesis under solvent- and metal-free conditions. rsc.org
In-depth Mechanistic Elucidation of Complex Reaction Pathways
A thorough understanding of reaction mechanisms is crucial for optimizing synthetic routes and controlling product selectivity. For this compound, future research should employ a combination of experimental and computational techniques to elucidate the intricate pathways of its formation and subsequent reactions.
Kinetic studies can provide valuable data on reaction rates and the influence of various parameters. rsc.org Spectroscopic analysis and density functional theory (DFT) calculations can help to identify and characterize reaction intermediates and transition states, as demonstrated in studies of other benzothiazole syntheses. rsc.org Understanding the role of intermediates, such as thiyl radicals or aryl radical cations, can lead to more controlled and efficient synthetic strategies. researchgate.net
Exploration of its Role in Advanced Functional Materials Design
Benzothiazole derivatives are known to be valuable in materials science, finding use in dyes and polymers. pcbiochemres.com The unique electronic properties of this compound, arising from the electron-donating amino and hydroxyl groups and the electron-withdrawing nitro group, make it a promising candidate for the design of advanced functional materials.
Future research could explore its application in the development of nonlinear optical (NLO) chromophores, where push-pull electronic systems are desirable. chemicalbook.com The compound could also be investigated as a component in organic light-emitting diodes (OLEDs), sensors, or as a building block for conductive polymers. The presence of reactive sites (amino and hydroxyl groups) allows for its incorporation into larger polymeric structures, potentially leading to materials with tailored electronic and optical properties.
Integration of Artificial Intelligence and Machine Learning in Compound Design and Synthesis Prediction
Table 2: Potential Applications of AI/ML in the Chemistry of this compound
| Application | Description |
| Retrosynthesis Planning | Predicts viable synthetic routes to the target molecule. sci-hub.seresearchgate.net |
| Reaction Outcome Prediction | Forecasts the products and yields of chemical reactions. digitellinc.com |
| Condition Optimization | Suggests optimal reaction conditions (e.g., temperature, catalyst). sci-hub.se |
| Novel Compound Design | Generates new derivatives with desired properties. frontiersin.org |
Studies on Environmental Fate and Degradation Mechanisms (if relevant to chemical research)
Given the widespread use of benzothiazoles, understanding their environmental fate is crucial. kuleuven.beacs.orgnih.gov Research into the environmental behavior of this compound is a pertinent area of future investigation. Studies should focus on its biodegradability, potential for bioaccumulation, and degradation pathways in various environmental compartments. kuleuven.benih.gov
Advanced oxidation processes (AOPs), such as those involving UV-activated peracetic acid or sulfate radicals, have been shown to be effective in degrading other benzothiazoles. rsc.orgrsc.orgtandfonline.com Investigating the efficacy of these methods for this compound and identifying the resulting transformation products would be a valuable contribution to environmental chemistry. acs.orgrsc.org This knowledge is essential for developing strategies to mitigate any potential environmental impact.
Comprehensive Studies on its Solvatochromic Properties and Solvent Interactions
The interaction of a molecule with its solvent environment can significantly influence its chemical and physical properties. Solvatochromism, the change in the color of a substance when dissolved in different solvents, is a manifestation of these interactions. Given the polar nature of this compound, it is likely to exhibit interesting solvatochromic behavior.
Future research should involve a systematic study of its absorption and emission spectra in a wide range of solvents with varying polarity and hydrogen-bonding capabilities. This will provide insights into the nature of the solute-solvent interactions and the electronic transitions of the molecule. Such studies are fundamental to understanding its behavior in different chemical environments and for potential applications in areas like solvent polarity sensing.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-Amino-6-nitrobenzo[d]thiazol-4-ol, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves cyclization of substituted thioamides or condensation reactions using nitro-substituted precursors. For example, thiazole ring formation can be achieved via Hantzsch thiazole synthesis, where α-haloketones react with thiourea derivatives. Nitro-group introduction may occur via electrophilic aromatic substitution under controlled nitration conditions (e.g., HNO₃/H₂SO₄ at 0–5°C). Yield optimization requires careful monitoring of temperature, solvent polarity (e.g., DMF vs. ethanol), and stoichiometric ratios of reagents. Post-synthesis purification often employs column chromatography with silica gel and ethyl acetate/hexane gradients .
Q. How is the crystal structure of this compound characterized, and what software is recommended for refinement?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Data collection at cryogenic temperatures (e.g., 100 K) minimizes thermal motion artifacts. The SHELX suite (e.g., SHELXL) is widely used for structure solution and refinement due to its robustness in handling hydrogen-bonding networks and anisotropic displacement parameters. Key steps include:
- Data Integration : Use SAINT or APEX3.
- Structure Solution : Charge-flipping algorithms in SHELXD for initial phase estimation.
- Refinement : SHELXL for least-squares minimization, with attention to disorder modeling for nitro groups .
Q. What spectroscopic techniques are critical for validating the compound’s purity and functional groups?
- Methodological Answer :
- NMR : ¹H/¹³C NMR to confirm aromatic protons (δ 6.5–8.5 ppm) and nitro-group deshielding effects.
- FT-IR : Peaks at ~1520 cm⁻¹ (asymmetric NO₂ stretch) and ~1340 cm⁻¹ (symmetric NO₂ stretch).
- High-Resolution Mass Spectrometry (HRMS) : Exact mass confirmation (e.g., [M+H]+ calculated for C₇H₅N₃O₂S: 212.0123).
- UV-Vis : Absorption bands in 300–400 nm range due to π→π* transitions in the nitrobenzothiazole system .
Advanced Research Questions
Q. How can computational chemistry predict the electronic properties and reactivity of this compound?
- Methodological Answer : Density Functional Theory (DFT) simulations (e.g., B3LYP/6-311G**) model frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Solvent effects are incorporated via Polarizable Continuum Models (PCM). For nitro-group reactivity, Natural Bond Orbital (NBO) analysis quantifies charge distribution, while Molecular Electrostatic Potential (MEP) maps highlight regions prone to electrophilic attack. Time-Dependent DFT (TD-DFT) correlates UV-Vis spectra with electronic transitions .
Q. What strategies resolve contradictions in reported biological activity data for nitro-substituted benzothiazoles?
- Methodological Answer : Discrepancies often arise from assay conditions (e.g., cell line variability, solvent DMSO concentrations). Mitigation strategies:
- Dose-Response Curves : Use IC₅₀ values normalized to solvent controls.
- Metabolic Stability : Assess cytochrome P450 interactions via liver microsome assays.
- Structural Analog Comparison : Compare with 2-Amino-6-bromobenzothiazole () to isolate nitro-group effects.
- Data Reprodubility : Cross-validate using orthogonal assays (e.g., fluorescence-based vs. MTT cytotoxicity) .
Q. How do intermolecular hydrogen-bonding patterns influence the solid-state stability of this compound?
- Methodological Answer : Graph set analysis (Etter’s formalism) categorizes hydrogen bonds into motifs like D (donor) and A (acceptor). For this compound:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
